molecular formula C17H18N2O4S B2365513 N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396678-81-1

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2365513
M. Wt: 346.4
InChI Key: PYMPLMCZDGWGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as HCTO, is a novel compound with potential applications in scientific research. HCTO belongs to the class of oxalamide compounds that have been shown to have a wide range of biological activities.

Scientific Research Applications

Catalysis in Chemical Reactions

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been studied in the context of its catalytic properties. Specifically, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has shown effectiveness as a catalyst system in Goldberg amidation. This process is utilized for coupling (hetero)aryl chlorides with amides, expanding the range of chemical reactions where this compound can be applied effectively (Subhadip De, Junli Yin, D. Ma, 2017).

Drug Development and Synthesis

The compound has been explored in the synthesis of various pharmacologically relevant molecules. For example, its use in the preparation of methylene-C14-dioxyphenyl compounds, which are crucial for drug metabolism studies, indicates its relevance in the pharmaceutical industry. These compounds can alter the metabolism and action of certain drugs and insecticides, underlining the compound's importance in developing and understanding drug interactions (J. Casida, J. L. Engel, Essac G. Essac, F. X. Kamienski, S. Kuwatsuka, 1966).

Medicinal Chemistry and Treatment Strategies

In medicinal chemistry, this compound's derivatives have been synthesized and evaluated for various potential therapeutic applications. These include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The synthesized derivatives are tested for their effectiveness in treating these conditions, highlighting the compound's versatility in drug development (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpinar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, T. Talele, 2013).

Chemical Synthesis and Characterization

The compound's role extends to the field of chemistry where it is used in synthesizing and characterizing new materials. For instance, its derivatives have been utilized in the electrochemical copolymerization processes, leading to the creation of novel polymers with potential applications in various industries (E. Turac, E. Sahmetlioglu, L. Toppare, 2014).

properties

IUPAC Name

N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-15(18-10-12-4-3-9-24-12)16(21)19-11-17(22)7-8-23-14-6-2-1-5-13(14)17/h1-6,9,22H,7-8,10-11H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMPLMCZDGWGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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